molecular formula C13H23F2NO5S B2592198 Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate CAS No. 1881296-52-1

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

Cat. No. B2592198
CAS RN: 1881296-52-1
M. Wt: 343.39
InChI Key: LUFOKRAKBXHRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate is a chemical compound with the linear formula C13H23F2NO5S . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate has a molecular weight of 329.37 . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Key Intermediates: Tert-butyl piperidine derivatives are synthesized as key intermediates in producing various biologically active compounds. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
  • Molecular Structure Analysis: Structural characterization of tert-butyl piperidine derivatives is performed using various spectroscopic methods. The molecular structure of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using 1H NMR spectroscopy and high-resolution mass spectrometry, revealing intricate molecular configurations (Moriguchi et al., 2014).

Synthesis of Biologically Active Compounds

  • Alkaloid Synthesis: Tert-butyl piperidine derivatives are utilized as chiral building blocks for synthesizing biologically active alkaloids. For instance, the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used for the stereoselective synthesis of alkaloids such as sedridine and coniine (Passarella et al., 2005).
  • Anticancer Drug Intermediates: These compounds also serve as intermediates for small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, synthesized from piperidin-4-ylmethanol, is a significant intermediate in this field (Zhang et al., 2018).

Safety and Hazards

As with all chemicals, handling Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate should be done with appropriate safety measures. The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2NO5S/c1-12(2,3)21-11(17)16-7-5-10(13(14,15)9-16)6-8-20-22(4,18)19/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFOKRAKBXHRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

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